N-(3-methylbutyl)-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide N-(3-methylbutyl)-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 422282-11-9
VCID: VC11989689
InChI: InChI=1S/C21H23N3O2S/c1-14(2)11-12-22-19(25)16-9-7-15(8-10-16)13-24-20(26)17-5-3-4-6-18(17)23-21(24)27/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,27)
SMILES: CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S
Molecular Formula: C21H23N3O2S
Molecular Weight: 381.5 g/mol

N-(3-methylbutyl)-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide

CAS No.: 422282-11-9

Cat. No.: VC11989689

Molecular Formula: C21H23N3O2S

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylbutyl)-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide - 422282-11-9

Specification

CAS No. 422282-11-9
Molecular Formula C21H23N3O2S
Molecular Weight 381.5 g/mol
IUPAC Name N-(3-methylbutyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide
Standard InChI InChI=1S/C21H23N3O2S/c1-14(2)11-12-22-19(25)16-9-7-15(8-10-16)13-24-20(26)17-5-3-4-6-18(17)23-21(24)27/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,27)
Standard InChI Key PQIBTQYAPXLLFK-UHFFFAOYSA-N
SMILES CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S
Canonical SMILES CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S

Introduction

N-(3-methylbutyl)-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of benzamides and quinazoline derivatives, which are known for their diverse biological activities. The inclusion of a sulfanylidene group and a tetrahydroquinazoline ring in its structure suggests potential pharmacological properties such as antimicrobial, anticancer, or enzyme inhibitory effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the tetrahydroquinazoline core through cyclization reactions.

  • Introduction of the sulfanylidene group via thiolation.

  • Coupling of the benzamide group with the alkyl chain (3-methylbutyl).

The process requires precise control over reaction conditions to ensure high yield and purity.

Biological Activities

Compounds with similar structural motifs have demonstrated significant pharmacological properties:

4.1 Antimicrobial Potential
Quinazoline derivatives are known for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of the sulfanylidene group may enhance these properties by interacting with microbial enzymes.

4.2 Anticancer Activity
Quinazoline-based compounds have shown promise in inhibiting cancer cell proliferation by targeting specific enzymes like tyrosine kinases or DNA synthesis pathways.

4.3 Enzyme Inhibition
The sulfanylidene and amide groups are likely to form hydrogen bonds or covalent interactions with enzyme active sites, making this compound a potential inhibitor for enzymes like dihydrofolate reductase or lipoxygenase.

Analytical Characterization

To confirm the structure and purity of N-(3-methylbutyl)-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide, various analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts corresponding to functional groups.
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
IR SpectroscopyDetects characteristic vibrations for amide and sulfanylidene groups.
X-Ray CrystallographyDetermines the three-dimensional molecular structure.

Future Applications

Given its structural features, this compound could be explored for:

  • Development of antimicrobial drugs targeting resistant bacterial strains.

  • Design of anticancer agents targeting specific cellular pathways.

  • Use as a molecular scaffold for synthesizing analogs with enhanced activity.

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